molecular formula C11H18ClN5 B12218449 1-ethyl-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

1-ethyl-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12218449
M. Wt: 255.75 g/mol
InChI Key: AAEIZRCMLQVODR-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-3-methylpyrazole with 2-methylpyrazole-3-carbaldehyde in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the use of automated systems allows for precise control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-ethyl-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyrazole: Known for its use as an alcohol dehydrogenase inhibitor.

    1-Methylpyrazole-4-boronic acid pinacol ester: Used in organic synthesis as a boronic acid derivative.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Investigated for its potential biological activities.

Uniqueness

1-ethyl-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

1-ethyl-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-8-11(9(2)14-16)12-7-10-5-6-13-15(10)3;/h5-6,8,12H,4,7H2,1-3H3;1H

InChI Key

AAEIZRCMLQVODR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=NN2C.Cl

Origin of Product

United States

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